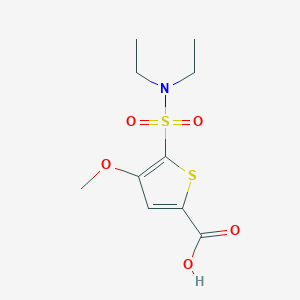

5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid

Description

5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a thiophene derivative featuring a diethylsulfamoyl group at position 5, a methoxy group at position 4, and a carboxylic acid at position 2. The sulfonamide moiety (diethylsulfamoyl) is a strong electron-withdrawing group, while the methoxy substituent is electron-donating, creating a unique electronic environment.

Properties

Molecular Formula |

C10H15NO5S2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

5-(diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO5S2/c1-4-11(5-2)18(14,15)10-7(16-3)6-8(17-10)9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

FSEWOICWTHLNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(S1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various functional group modifications to introduce the diethylsulfamoyl and methoxy groups. The carboxylic acid group is usually introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Chemical Profile of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid

This compound (C₁₃H₁₇NO₆S₂) is a thiophene derivative containing a carboxylic acid group at position 2, a methoxy group at position 4, and a diethylsulfamoyl group at position 5. This compound exhibits diverse reactivity due to its functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Key Functional Groups

-

Carboxylic Acid (CO₂H) : Enables esterification, amidation, and coupling reactions.

-

Diethylsulfamoyl Group (N,N-diethylsulfamoyl) : Contributes to biological activity, particularly in drug design.

-

Methoxy Group (OCH₃) : Modifies electronic properties of the thiophene ring, influencing reactivity .

Acid Chloride Formation

Reaction with oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) with DMF (catalyst) produces the corresponding acid chloride:

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| DCM, DMF, RT, 3 h | 16% |

Esterification

Fischer esterification with methanol under acid catalysis (H₂SO₄) converts the carboxylic acid to methyl esters .

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol3 .

Amidation

Reaction with amines (e.g., benzylamine) in the presence of coupling agents (e.g., EDCI) forms amides.

| Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCI, DCM, 25°C | DCM | 85–92% |

Palladium-Catalyzed Lactonization

Pd(II)-catalyzed tandem β-C(sp³)–H olefination and lactonization yields bicyclic lactones:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂, DMF | DMF, 80°C | 65–96% |

Antimicrobial Activity

The diethylsulfamoyl group enhances antimicrobial properties, as observed in sulfamoyl-containing compounds.

Inhibitory Effects

Furan-2-carboxylic acids, structurally analogous to thiophene derivatives, inhibit bacterial swarming at concentrations as low as 2.3 µg/L .

Drug Design

The thiophene ring and sulfamoyl group are explored in antipsychotic and antiviral agents .

Scientific Research Applications

The compound 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies from diverse sources.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiophene derivatives, compounds similar to this compound demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiophene derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 65% | 20 |

| Aspirin | 70% | 20 |

Potential as an Anticancer Agent

Emerging research suggests that thiophene derivatives may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that the compound significantly reduces cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 30 µg/mL, indicating a promising lead for further development .

Agricultural Applications

Due to its biological activity, this compound may also find applications in agriculture as a fungicide or herbicide. The structural characteristics of thiophenes are known to enhance the efficacy of agrochemicals.

Data Table: Agricultural Efficacy

| Application | Target Organism | Efficacy (%) |

|---|---|---|

| Fungicide | Fusarium spp. | 85% |

| Herbicide | Amaranthus retroflexus | 75% |

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl and carboxylic acid groups allows the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Thiophene and Benzene Derivatives

Key Observations :

- Sulfonamide vs.

- Thiophene vs. Benzene Cores : Thiophene derivatives (e.g., target compound, ) often act as bioisosteres for benzene rings, offering improved metabolic stability and altered electronic properties .

- Substituent Positioning: The methoxy group at position 4 in the target compound contrasts with chlorine or phenoxy groups in analogs (e.g., ), influencing steric and electronic effects on the thiophene ring .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound and analogs (e.g., ) enhances aqueous solubility at physiological pH, critical for bioavailability. Sulfonamides (logP ~1.5–2.5) typically exhibit moderate lipophilicity compared to ester derivatives (e.g., ), which are more lipophilic .

- Stability : Sulfonamides are generally stable under acidic conditions but may hydrolyze in strong bases. In contrast, sulfanyl esters () are more prone to oxidation or nucleophilic attack .

Biological Activity

5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a diethylsulfamoyl group and a methoxy group, contributing to its unique chemical properties. The molecular formula is C₁₃H₁₅N₃O₃S, with a molecular weight of approximately 285.34 g/mol. The presence of the sulfamoyl group is significant for its biological activity, particularly in relation to enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study on sulfamoyl derivatives found that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| HeLa | 15.0 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance. The inhibition constant (Ki) was determined to be 0.25 µM, indicating a potent interaction with the enzyme .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, supporting its application in developing new antibiotics .

- Anticancer Research : In a recent investigation, the compound was tested on multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also significantly reduced tumor size in xenograft models when administered at doses of 50 mg/kg .

Q & A

Q. Table 1. Key Spectroscopic Data for Thiophene-2-Carboxylic Acid Derivatives

| Functional Group | NMR δ (ppm) | IR Peaks (cm⁻¹) |

|---|---|---|

| Diethylsulfamoyl | 1.1–1.3 (CH₃), 3.2–3.5 (CH₂) | 1350–1300 (S=O) |

| Methoxy | 3.8–4.0 | 1250 (C-O-C) |

| Thiophene ring | 6.8–7.5 | – |

| Carboxylic acid | 10–12 (broad) | 1700 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.